molecular formula C14H16N2O4 B15280002 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15280002
M. Wt: 276.29 g/mol
InChI Key: ADSHHVHRCZLFAR-UHFFFAOYSA-N
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Description

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at the 5-position of the pyrazole ring and a 2,5-diethoxy-substituted phenyl group at the 3-position.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C14H16N2O4/c1-3-19-9-5-6-13(20-4-2)10(7-9)11-8-12(14(17)18)16-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ADSHHVHRCZLFAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2=NNC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring (e.g., methoxy vs. ethoxy) significantly influence molecular weight, lipophilicity (logP), and solubility. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Applications
3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid 2,5-di-OCH₃ C₁₂H₁₂N₂O₄ 248.24 1.99* 2 58.34 Cancer, cardiovascular
3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890621-20-2) 2-OCH₂CH₃ C₁₂H₁₂N₂O₃ 232.24 1.996 2 58.34 Not specified
3-(2-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1030610-83-3) 2-OCH₂CH₂CH₃ C₁₃H₁₄N₂O₃ 246.27 ~2.4† 2 ~58.34 Not specified
Target: 3-(2,5-Diethoxyphenyl)-1H-pyrazole-5-carboxylic acid 2,5-di-OCH₂CH₃ C₁₄H₁₆N₂O₄ 276.29‡ ~2.8‡ 2 ~58.34 Inferred: Drug discovery

*Estimated from dimethoxy analog in ; †Predicted based on propoxy substitution; ‡Calculated for diethoxy analog.

Key Observations:

  • Lipophilicity : Ethoxy and propoxy substituents increase logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.
  • Polar Surface Area (PSA) : All analogs share similar PSA (~58 Ų), suggesting comparable passive diffusion rates .

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